molecular formula C28H26O4 B108561 3,4,5-Tris(benzyloxy)benzyl Alcohol CAS No. 79831-88-2

3,4,5-Tris(benzyloxy)benzyl Alcohol

Cat. No.: B108561
CAS No.: 79831-88-2
M. Wt: 426.5 g/mol
InChI Key: FWPHSYJOSSBILN-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzyl Alcohol, also known as this compound, is a useful research compound. Its molecular formula is C28H26O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

  • O-Benzylating Agent : Yamada, Fujita, and Kunishima (2012) demonstrated the use of a novel acid-catalyzed O-benzylating reagent, which includes a trimer of benzyl imidate, for the efficient benzyl ether formation from various functionalized alcohols. This showcases the relevance of benzyl alcohol derivatives in organic synthesis (Yamada, Fujita, & Kunishima, 2012).
  • Synthesis of Amino Acids : Burger et al. (2006) described a process involving 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from benzyl alcohols, for the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, highlighting the utility of benzyl alcohol derivatives in amino acid synthesis (Burger et al., 2006).

Molecular Imaging Applications

  • Scanning Force Microscopy (SFM) : Prokhorova et al. (1998) utilized polymers with 3,4,5-tris[4-(tetradecyloxy)benzyloxy]benzoic acid and benzyl alcohol side groups for molecular imaging via SFM. This technique allowed for the visualization of cylindrical molecular structures, demonstrating the application of benzyl alcohol derivatives in detailed molecular imaging (Prokhorova et al., 1998).

Supramolecular Chemistry Applications

  • Liquid-Crystalline Phase Design : Balagurusamy et al. (1997) explored the design of monodendrons based on methyl 3,4,5-trishydroxybenzoate and benzyl alcohol derivatives. They achieved a novel thermotropic cubic liquid-crystalline phase, demonstrating the role of benzyl alcohol derivatives in creating complex liquid-crystalline structures (Balagurusamy et al., 1997).

Safety and Hazards

The safety data sheet for 3,4,5-Tris(benzyloxy)benzyl Alcohol indicates that it is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

[3,4,5-tris(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPHSYJOSSBILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464951
Record name [3,4,5-Tris(benzyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79831-88-2
Record name [3,4,5-Tris(benzyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20.0 g (0.044 mol) of 3,4,5-trisbenzyloxybenzoic acid methyl ester in 100 ml of THF is added dropwise with vigorous stirring, over a period of 60 minutes at room temperature, to a suspension of 4.00 g (0.11 mol) of lithium alanate in 100 ml of THF, in the course of which the temperature rises to 65° C. (reflux). After a further 2 hours at reflux, excess lithium alanate is cautiously hydrolysed, and the product is isolated in customary manner by extraction with methylene chloride. Amorphous powder, yield 12.0 g (64% of theory).
Quantity
20 g
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reactant
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4 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Tris(benzyloxy)benzyl Alcohol
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3,4,5-Tris(benzyloxy)benzyl Alcohol
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